molecular formula C13H19N3O2 B14740681 1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea CAS No. 6342-38-7

1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea

Cat. No.: B14740681
CAS No.: 6342-38-7
M. Wt: 249.31 g/mol
InChI Key: NNSFWECWVXHENC-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea is an organic compound that features a urea moiety linked to a 4-methylphenyl group and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea typically involves the reaction of 4-methylphenyl isocyanate with morpholine in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-{[(4-methylphenyl)methyl]amino}-1-(morpholin-4-yl)ethan-1-one
  • 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]

Comparison: 1-(4-Methylphenyl)-3-(morpholin-4-ylmethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

6342-38-7

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-(4-methylphenyl)-3-(morpholin-4-ylmethyl)urea

InChI

InChI=1S/C13H19N3O2/c1-11-2-4-12(5-3-11)15-13(17)14-10-16-6-8-18-9-7-16/h2-5H,6-10H2,1H3,(H2,14,15,17)

InChI Key

NNSFWECWVXHENC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCN2CCOCC2

Origin of Product

United States

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